

An In-depth Technical Guide to N-methylpyrrolidinone (NMP) Structural Analogs and Derivatives

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Compound of Interest

Compound Name: *1-Methylpyrrolidin-3-one*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylpyrrolidinone (NMP), its structural analogs, and derivatives. It covers their synthesis, physicochemical properties, biological activities, and toxicological profiles, with a focus on their application in research and drug development.

Introduction to N-methylpyrrolidinone and its Analogs

N-methylpyrrolidinone (NMP) is a polar aprotic solvent widely used in various industrial and pharmaceutical applications.^{[1][2]} Its five-membered lactam structure, a pyrrolidinone ring, serves as a versatile scaffold in medicinal chemistry.^{[3][4]} Structural analogs and derivatives of NMP, which include modifications to the pyrrolidinone core and the N-methyl group, have demonstrated a wide range of biological activities, making them valuable compounds in drug discovery.^{[5][6]}

The pyrrolidine ring is a common motif in many FDA-approved drugs, highlighting its importance as a pharmacophore.^{[3][7]} Notable examples of drugs containing the pyrrolidinone or a related pyrrolidine structure include the nootropic racetams (e.g., piracetam, aniracetam), the anticonvulsant levetiracetam, and the antihypertensive agent captopril.^{[3][5][8]} The diverse

biological activities exhibited by these compounds underscore the potential of the pyrrolidinone scaffold in developing novel therapeutics for a variety of diseases.

Physicochemical Properties

The physicochemical properties of NMP and its analogs are crucial for their application, influencing factors such as solubility, permeability, and bioavailability. NMP itself is a colorless liquid with a high boiling point and is miscible with water and most organic solvents.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Physicochemical Properties of N-methylpyrrolidinone (NMP)

| Property | Value | Reference(s) |
|----------------------|-------------------------|--|
| Molecular Formula | C5H9NO | [2] [11] |
| Molecular Weight | 99.13 g/mol | [2] [11] |
| Boiling Point | 202-204 °C | [2] |
| Melting Point | -24 °C | [2] |
| Density | 1.028 g/cm ³ | [2] |
| Flash Point | 91 °C | [2] |
| logP (octanol/water) | -0.40 | [2] |
| Water Solubility | Miscible | [2] |

Structural modifications to the NMP core can significantly alter these properties. For instance, the racetam family of drugs, which are 2-oxo-1-pyrrolidine acetamide derivatives, exhibit a range of lipophilicity and water solubility, impacting their ability to cross the blood-brain barrier.[\[3\]](#)[\[12\]](#)

Table 2: Physicochemical Properties of Selected Racetam Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility |
|-----------------|-------------------|----------------------------|------|------------------|
| Piracetam | C6H10N2O2 | 142.16 | -1.3 | Soluble |
| Aniracetam | C12H13NO3 | 219.24 | 1.6 | Slightly Soluble |
| Oxiracetam | C6H10N2O3 | 158.16 | -1.9 | Very Soluble |
| Pramiracetam | C14H27N3O2 | 269.38 | 1.8 | Slightly Soluble |
| Phenylpiracetam | C12H14N2O2 | 218.25 | 0.9 | Slightly Soluble |

Synthesis of NMP Analogs and Derivatives

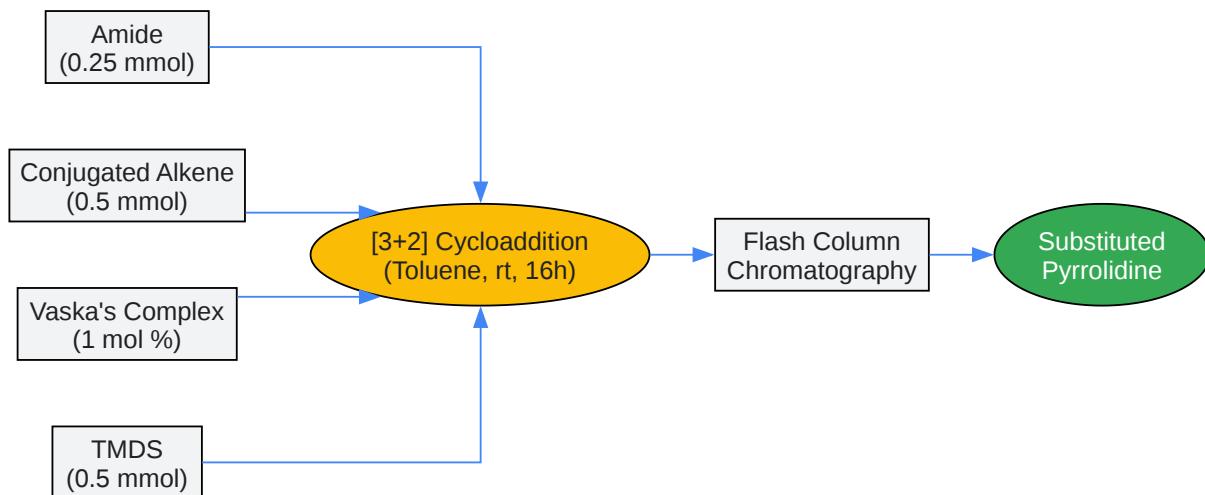
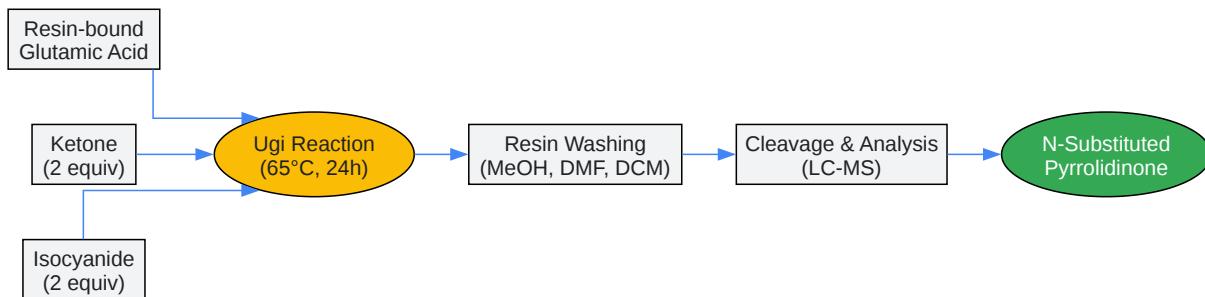
Several synthetic strategies have been developed to produce a diverse range of NMP analogs and derivatives. Key methods include the Ugi four-component reaction and [3+2] cycloaddition reactions.

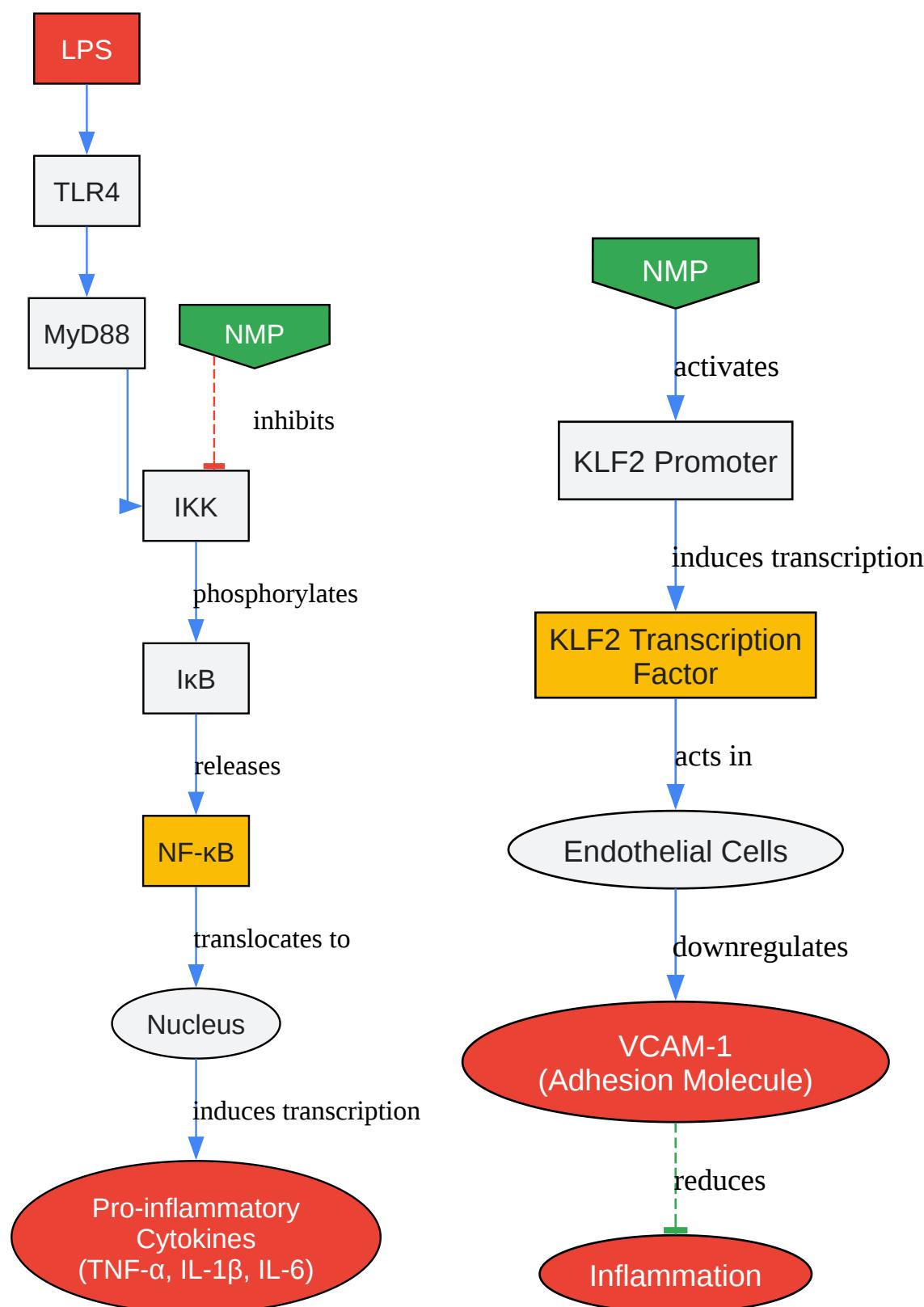
Ugi Four-Component Reaction

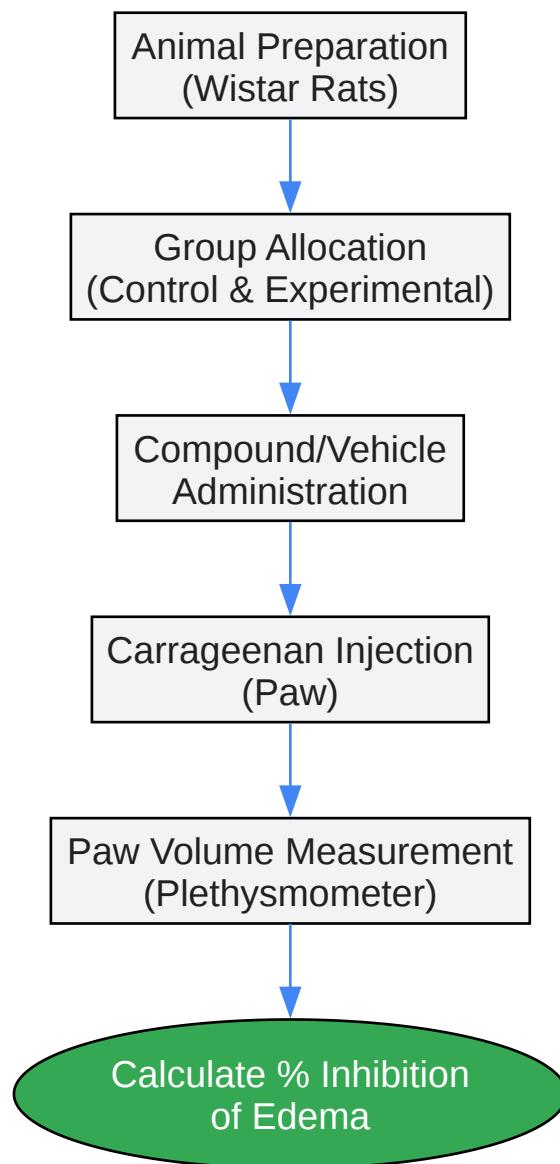
The Ugi four-component reaction (U-4CR) is a powerful tool for generating libraries of N-substituted pyrrolidinones.^[13] This one-pot reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to yield complex products with high efficiency.^{[8][13]}

- Resin Preparation: Start with resin-bound glutamic acid.
- Reaction Setup: Place the resin in a solution of a ketone (2 equivalents) in acetonitrile/methanol (4:1) and agitate for 1 hour at 65 °C.
- Isocyanide Addition: Add an isocyanide (2 equivalents) to the reaction mixture.
- Reaction Conditions: Allow the mixture to react at 65 °C for 24 hours.
- Washing: After the reaction, wash the resin sequentially with methanol (3x), dimethylformamide (3x), and dichloromethane (3x), followed by drying.

- Cleavage and Analysis: Cleave the product from the resin and analyze using LC-MS to confirm the completeness of the reaction.







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